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N-cycloheptylpyrazine-2-carboxamide

MtbPanD molecular docking binding energy

N-cycloheptylpyrazine-2-carboxamide (compound 5b, C12H17N3O, MW 219.29 g/mol) is a synthetic N-substituted pyrazine-2-carboxamide derivative belonging to the pyrazinamide (PZA) analog class. It was synthesized via the Yamaguchi esterification method and fully characterized by ¹H NMR, ¹³C NMR, IR, and HRESIMS in a 2023 primary research study.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B3564644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptylpyrazine-2-carboxamide
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)C2=NC=CN=C2
InChIInChI=1S/C12H17N3O/c16-12(11-9-13-7-8-14-11)15-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,15,16)
InChIKeyARBBBIIFMZCNQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cycloheptylpyrazine-2-carboxamide: Chemical Identity, Pyrazinamide Analog Classification, and Procurement Context


N-cycloheptylpyrazine-2-carboxamide (compound 5b, C12H17N3O, MW 219.29 g/mol) is a synthetic N-substituted pyrazine-2-carboxamide derivative belonging to the pyrazinamide (PZA) analog class. It was synthesized via the Yamaguchi esterification method and fully characterized by ¹H NMR, ¹³C NMR, IR, and HRESIMS in a 2023 primary research study [1]. The compound features a seven-membered cycloheptyl ring attached to the carboxamide nitrogen of the pyrazine core, distinguishing it from the more common cyclohexyl, cyclopentyl, and linear alkyl PZA analogs. Its NMR spectra (¹H and ¹³C) are archived in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: 167Xms5AHSg) [2]. The compound was evaluated alongside seven structural analogs (5a–h) for in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv and for in silico binding affinity at the MtbPanD target protein (PDB ID: 6P02).

Why N-Cycloheptylpyrazine-2-carboxamide Cannot Be Interchanged with Other Pyrazinamide Analogs: Evidence of Structural Differentiation


Within the pyrazine-2-carboxamide chemotype, seemingly minor structural modifications produce large, quantifiable divergences in both target binding affinity and whole-cell antitubercular activity. N-cycloheptylpyrazine-2-carboxamide (5b) exemplifies this non-linear structure–activity relationship (SAR): it exhibits the most favorable computed binding energy (−6.74 kcal/mol) among all eight tested PZA analogs at the MtbPanD active site, yet paradoxically shows no measurable growth inhibition of M. tuberculosis H37Rv (MIC >25 μg/mL) [1]. In contrast, its direct 6-chloro-substituted counterpart (5g) achieves an MIC <6.25 μg/mL despite a weaker docking score (−5.91 kcal/mol). Even more strikingly, the replacement of the cycloheptyl moiety with a 4-chlorobenzyl group (5d, −6.36 kcal/mol) or with a linear n-octyl chain (5c, −5.50 kcal/mol) yields completely different activity profiles. These data demonstrate that this compound class cannot be generically substituted; each N-substituent decisively governs both computational binding predictions and experimental antibacterial outcomes. These divergent properties underscore the necessity of compound-specific procurement for SAR investigations, target-engagement mechanistic studies, and the rational design of next-generation antitubercular agents [1].

Quantitative Differentiation Evidence for N-Cycloheptylpyrazine-2-carboxamide: Head-to-Head Comparator Data


MtbPanD Binding Energy: 5b Achieves the Most Favorable Docking Score in Its Series, Surpassing Pyrazinamide, the Native Ligand, and the Most Active Analogs

In molecular docking simulations against the M. tuberculosis PanD target protein (PDB ID: 6P02), N-cycloheptylpyrazine-2-carboxamide (5b) achieved a binding energy of −6.74 kcal/mol, representing the lowest (most favorable) value among all eight synthesized pyrazinamide analogs (5a–h) [1]. This surpasses pyrazinamide itself (−5.21 kcal/mol) by 1.53 kcal/mol, the redocked native ligand NMJ (−5.83 kcal/mol) by 0.91 kcal/mol, the most active antibacterial analog 5d (−6.36 kcal/mol) by 0.38 kcal/mol, and the 6-chloro-substituted cycloheptyl derivative 5g (−5.91 kcal/mol) by 0.83 kcal/mol [1]. The binding mode of 5b features a hydrogen bond with Thr57 and a π-cation interaction with the key residue Arg54*, while the cycloheptyl moiety engages in an alkyl interaction with Ile86* [1].

MtbPanD molecular docking binding energy

Synthetic Yield: 5b Demonstrates the Highest Reported Yield (86%) Among All PZA Analogs in the 5a–h Series

N-cycloheptylpyrazine-2-carboxamide (5b) was obtained in 86% isolated yield, the highest value across the entire 5a–h series synthesized via the Yamaguchi esterification method [1]. This represents a 1.7-fold increase over the next-highest yielding non-chlorinated analogs (5a, 50%), a 6.1-fold increase over 5d (14%) and 5e (14%), and a striking 14.3-fold increase over the linear alkyl analog 5c (6%) [1]. The yield advantage is maintained even when compared to the 6-chloro-substituted pyrazine analogs: 5b exceeds 5f (75%), 5g (71%), and 5h (73%) [1].

Yamaguchi esterification synthetic efficiency pyrazinamide synthesis

Purification-Free Synthesis: 5b Is the Only Analog in the 5a–h Series Obtainable in Pure Form Without Chromatographic Purification

Unlike all other active or inactive analogs in the series, N-cycloheptylpyrazine-2-carboxamide (5b) was obtained in a pure state directly after the standard aqueous work-up without requiring chromatotron or column chromatography purification [1]. In contrast, compounds 5a, 5c, 5d, and 5e all required chromatographic purification (chromatotron or column chromatography with ethyl acetate/n-hexane) to achieve analytical purity [1]. This operational simplicity combined with the highest yield (86%) establishes 5b as uniquely efficient to produce among the tested PZA derivatives.

chromatography-free synthesis pyrazinamide process chemistry

Binding–Activity Discordance: 5b as a Mechanistic Probe to Decouple PanD Target Engagement from Whole-Cell Antibacterial Activity

N-cycloheptylpyrazine-2-carboxamide (5b) displays a striking dissociation between its in silico target binding and its in vitro antibacterial activity: it records the best docking score in the series (−6.74 kcal/mol at MtbPanD) but fails to inhibit M. tuberculosis H37Rv growth at any tested concentration (MIC >25 μg/mL, >0.11 mM) [1]. In contrast, analogs with weaker docking scores—5d (−6.36 kcal/mol, MIC <6.25 μg/mL, <0.03 mM) and 5g (−5.91 kcal/mol, MIC <6.25 μg/mL, <0.03 mM)—exhibit potent whole-cell antitubercular activity [1]. This discordance pattern, where stronger target binding does not translate into cellular potency, is precisely quantified: 5b's MIC (μM) is >3.7-fold higher than 5d and 5g despite a 0.38–0.83 kcal/mol advantage in binding free energy [1].

target engagement SAR MtbPanD permeability

Cycloheptyl Conformational Advantage: Cyclic vs. Linear Alkyl N-Substitution Confers a 1.24 kcal/mol Binding Energy Improvement

Direct comparison of N-cycloheptylpyrazine-2-carboxamide (5b, binding energy −6.74 kcal/mol) with its linear alkyl counterpart N-octylpyrazine-2-carboxamide (5c, binding energy −5.50 kcal/mol) reveals a 1.24 kcal/mol improvement in computed binding free energy attributable to the constrained cyclic topology of the cycloheptyl group [1]. Both compounds share identical molecular formulas (C12H17N3O for 5b; the n-octyl analog 5c bears the formula C13H21N3O with one additional methylene) and both are inactive in the whole-cell assay (MIC >25 μg/mL for both) [1]. The binding energy advantage of the cycloheptyl moiety over the flexible n-octyl chain suggests that pre-organized cyclic conformations provide more favorable entropic contributions to binding at the MtbPanD active site, a hypothesis supported by the distinct interaction fingerprints: 5b engages Thr57 via hydrogen bonding, whereas 5c forms hydrogen bonds with both Ala75 and Arg54* [1].

cycloheptyl conformational restriction SAR alkyl substitution

Chloro-Substitution Effect Quantified: 6-Chloro Addition Converts the Inactive 5b Scaffold into a Potent Antitubercular Agent (5g)

The direct comparison between N-cycloheptylpyrazine-2-carboxamide (5b) and its 6-chloro-substituted derivative (5g) provides a precisely quantified structure–activity relationship: the addition of a single chlorine atom at position 6 of the pyrazine ring transforms a completely inactive compound (MIC >25 μg/mL) into one of the two most potent antitubercular agents in the series (MIC <6.25 μg/mL) [1]. This represents at minimum a 4-fold improvement in MIC, while the binding energy shifts from −6.74 kcal/mol (5b) to −5.91 kcal/mol (5g)—a 0.83 kcal/mol decrease in computed binding affinity that paradoxically accompanies the gain in cellular potency [1]. The Cl atom in 5g introduces a halogen interaction with Thr45* and alters the hydrogen-bonding pattern (shifting from Thr57 in 5b to Thr57 + Tyr90* in 5g), suggesting that the 6-chloro substituent critically enhances either target engagement dynamics, cellular permeability, or intracellular accumulation rather than static binding affinity alone [1].

6-chloropyrazine SAR antitubercular activity halogen effect

High-Value Application Scenarios for N-Cycloheptylpyrazine-2-carboxamide Based on Quantitative Differentiation Evidence


MtbPanD Target-Engagement Probe: Decoupling Binding Affinity from Cellular Activity

N-cycloheptylpyrazine-2-carboxamide (5b) is uniquely suited as a matched control compound in MtbPanD target-engagement studies. With the most favorable docking score in its series (−6.74 kcal/mol, surpassing both PZA and the native ligand NMJ) but no detectable whole-cell antitubercular activity (MIC >25 μg/mL), 5b enables researchers to experimentally distinguish genuine PanD-mediated pharmacology from off-target or permeability-driven effects [1]. When used alongside the 6-chloro analog 5g (which retains the cycloheptyl scaffold but adds potent cellular activity), 5b provides a clean isogenic control for biophysical target-binding assays such as thermal shift, SPR, or ITC, without the confounding variable of antibacterial action.

Cost-Efficient Pyrazinamide Scaffold for Parallel Library Synthesis

For medicinal chemistry groups synthesizing focused libraries of pyrazine-2-carboxamide derivatives, 5b offers the most economical entry point among the 5a–h series. Its 86% isolated yield, combined with the elimination of chromatographic purification, translates to significantly reduced solvent consumption, silica waste, and labor time compared to analogs requiring chromatographic separation [1]. This makes 5b the preferred core scaffold for subsequent diversification—particularly 6-position functionalization or amide N-modification—in programs where gram-scale quantities of intermediates are required.

Conformational SAR Benchmark: Cycloheptyl vs. Linear Alkyl N-Substitution

The 1.24 kcal/mol binding energy advantage of 5b (−6.74 kcal/mol) over its linear n-octyl counterpart 5c (−5.50 kcal/mol) provides a well-defined benchmark for computational chemists evaluating the entropic and enthalpic contributions of cyclic vs. acyclic hydrophobic substituents at the MtbPanD active site [1]. The availability of full NMR characterization data for both compounds [1] [2] enables solution-state conformational analysis (e.g., by variable-temperature NMR or NOESY) to correlate solution-phase ring dynamics with docking-predicted binding poses.

Teaching and Protocol Validation: A Fully Characterized, Readily Accessible Pyrazinamide Analog

With complete spectroscopic characterization (¹H NMR, ¹³C NMR, IR, HRESIMS), a well-defined melting point (105–106°C), and NMR reference spectra deposited in the KnowItAll library [1] [2], 5b is an excellent reference standard for validating synthetic protocols, calibrating analytical instrumentation (HPLC, LC-MS, NMR), and training students in heterocyclic chemistry methods. Its high-yielding, chromatography-free preparation also makes it an attractive compound for introductory medicinal chemistry laboratory courses demonstrating the Yamaguchi esterification.

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